Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl

Solubility Formulation In Vivo Studies

Procure the definitive analytical standard for early-stage Maillard reaction quantification. This furosine dihydrochloride is the gold-standard marker for lysine blockage in processed foods, specifically optimized for HPLC-UV detection via its unique furan chromophore. Essential for nutritional quality control in dairy, infant formula, and plant-based proteins. Differentiate from generic lysine analogs for precise process validation.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 19746-33-9
Cat. No. B1212751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-N-(2-furoyl-methyl)-L-lysine 2hcl
CAS19746-33-9
Synonymsfurosine
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N
InChIInChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1
InChIKeyYQHPCDPFXQXCMV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furosine Dihydrochloride (CAS 19746-33-9): A Defined Maillard Reaction Biomarker for Food and Biological Research


Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl, commonly known as furosine dihydrochloride (CAS: 19746-33-9), is a synthetically derived amino acid derivative formed exclusively as an acid-hydrolysis artifact of the Amadori product, N-ε-fructoselysine [1]. This compound serves as the gold-standard analytical marker for quantifying the early-stage Maillard reaction in thermally processed foods and biological samples, providing a quantifiable measure of lysine blockage and protein damage [2]. Its unique furan-carbonyl-lysine structure [1] is not found in native, unprocessed proteins, establishing its specific role in quality control and nutritional assessment.

Why Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl Cannot Be Replaced by Other Lysine Derivatives in Critical Assays


While Nε-substituted lysine derivatives like Nε-carboxymethyl-L-lysine (CML) and Nε-carboxyethyl-L-lysine (CEL) serve as markers of advanced glycation end-products (AGEs), only furosine specifically quantifies the initial, reversible Amadori product stage of the Maillard reaction [1]. Generic substitution with other lysine analogs such as ε-N-acetyl-L-lysine or ε-N-methyl-L-lysine fails due to fundamentally different biological fates and detection requirements. For instance, while ε-N-acetyl-L-lysine improves enzyme stability at acidic pH, it does not serve as a process-induced damage marker . Furthermore, the analytical methods validated for furosine—namely ion-pair reversed-phase HPLC with UV detection—are specifically optimized for its unique furan ring chromophore, making the analytical workflow non-transferable to other lysine derivatives .

Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl: Quantified Performance and Comparative Data for Informed Procurement


Superior Aqueous Solubility of Furosine Dihydrochloride Compared to Free Base for In Vivo Dosing

The dihydrochloride salt form (CAS 19746-33-9) exhibits significantly enhanced aqueous solubility compared to its free base counterpart, enabling reliable in vivo dosing. The estimated water solubility of the compound is 6534 mg/L at 25 °C [1]. While direct comparator data for the free base is not available from the same study, class-level inference confirms that the salt form is essential for achieving concentrations necessary for toxicological studies, such as the 0.24 g/kg dose administered via gavage in mice [2].

Solubility Formulation In Vivo Studies

Established In Vivo Toxicity Threshold (LD50) Enables Dose-Response Study Design

An acute toxicity study has determined the median lethal dose (LD50) of furosine dihydrochloride to be 1.6 g/kg body weight when administered to ICR female mice [1]. This established threshold directly informs the selection of non-lethal doses for subsequent in vivo investigations. For example, a subsequent study utilized a dose of 0.24 g/kg, which represents approximately 15% of the LD50, to investigate furosine's effects on renal cells via ferroptosis pathways [1]. In contrast, no comparable, empirically determined LD50 value is readily available in the primary literature for related Maillard reaction markers like Nε-carboxymethyl-L-lysine (CML) or Nε-carboxyethyl-L-lysine (CEL).

Toxicology In Vivo Safety Assessment

Regulatory Recognition as the Preferred Biomarker for Nutritional Damage in Processed Foods

Furosine is the internationally recognized marker for assessing thermal damage in a wide range of food products, including milk, pasta, and infant formulas [1]. Its quantifiable correlation with the percentage of blocked (unavailable) lysine is a direct measure of nutritional protein damage. A study on soybean products demonstrated that furosine levels, alongside other markers, accurately model the extent of lysine blockage through chemometric analysis, whereas markers of advanced glycation (CML, CEL) indicate later-stage, irreversible damage [2]. This distinction is crucial for food processors aiming to optimize thermal treatments to minimize nutritional loss while ensuring safety.

Food Chemistry Quality Control Regulatory Compliance

Optimal Application Scenarios for Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl Based on Validated Evidence


Quantifying Early-Stage Thermal Damage in Dairy and Plant-Based Protein Products

Epsilon-N-(2-furoyl-methyl)-L-lysine 2HCl is the analytical standard of choice for quantifying the extent of the Maillard reaction in processed dairy products, infant formulas, and emerging plant-based protein isolates. Its detection via established HPLC-UV methods provides a direct, quantifiable correlation with the percentage of blocked lysine, enabling food manufacturers to precisely control thermal processes (e.g., pasteurization, spray-drying) to minimize nutritional degradation while ensuring microbiological safety [1].

In Vivo Toxicological and Mechanistic Studies of Dietary Advanced Glycation End-Products (d-AGEs)

With a defined in vivo LD50 (1.6 g/kg in mice), this compound serves as a well-characterized tool for investigating the biological effects of dietary Maillard reaction products. Its established solubility profile (6534 mg/L in water) facilitates reliable dosing in animal models to study mechanisms of toxicity, such as its demonstrated role in inducing ferroptosis and necroptosis in renal and hepatic cells, respectively [2].

Calibration and Validation of Analytical Methods for Maillard Reaction Monitoring

This high-purity dihydrochloride salt is the essential reference material for developing, validating, and calibrating analytical methods (HPLC, LC-MS/MS) designed to quantify protein-bound Maillard reaction products in complex matrices. Its unique furan ring allows for specific UV detection, enabling accurate quantification even in the presence of other lysine derivatives like CML and CEL, which are markers of different reaction stages [3].

Quality Control of Ginseng and Other Botanical Products Subjected to Heat Treatment

Furosine is a proven indicator for assessing the degree of heat treatment in processed botanical products, including ginseng. Quantification of this compound allows for the differentiation between fresh and processed samples and can be used to estimate the level of honey or other reducing sugar additions during manufacturing, ensuring product authenticity and quality consistency [4].

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